1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine
Description
Properties
IUPAC Name |
7-(4-benzylsulfonylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-2-24-17-15(20-21-24)16(18-13-19-17)22-8-10-23(11-9-22)27(25,26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYXHZRNRYIBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents in the presence of a base like triethylamine can yield the desired triazolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. The reaction conditions such as temperature, solvent, and reaction time are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anticancer and antimicrobial agent
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs), thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Key Findings :
- Ethyl vs.
- Bulky Groups (e.g., tert-Butyl in RG7774) : Increase steric hindrance, which may reduce binding affinity to flat binding pockets but improve selectivity .
Piperazine Ring Modifications
The piperazine moiety is a common pharmacophore influencing solubility and target engagement.
Key Findings :
- Sulfonyl Groups : The phenylmethanesulfonyl group in the target compound confers rigidity and resistance to oxidative metabolism compared to acetyl or thiophene-based substituents .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenylmethane) enhance π-π stacking interactions in hydrophobic binding pockets, whereas alkyl chains (e.g., ethylthiophene) may prioritize solubility .
Key Insights :
- The target compound’s triazolopyrimidine core and sulfonyl-piperazine group align with NADPH oxidase inhibitors (e.g., VAS2870) but lack the benzoxazole moiety critical for ROS modulation .
- Substitutions at the 3-position (ethyl) and piperazine (phenylmethanesulfonyl) may favor CB2 receptor binding, as seen in patented derivatives .
Challenges :
- Isomer differentiation (e.g., notes difficulty distinguishing isomers 7 and 8 via NMR).
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a triazolopyrimidine moiety and a piperazine group. Its molecular formula is , with a molecular weight of approximately 378.46 g/mol.
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves multi-component reactions or modifications of existing triazole frameworks. For instance, one method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate to yield various derivatives with distinct biological properties .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of related triazolopyrimidine compounds. For example, compounds derived from similar structures exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The best-performing derivatives showed IC50 values in the range of 17.83 μM to 19.73 μM, indicating potent antitumor activity when compared to standard treatments like Cisplatin .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Studies have shown that triazolopyrimidines can activate pathways leading to programmed cell death, potentially through the modulation of key signaling proteins involved in cell survival and proliferation .
Antimicrobial and Anti-inflammatory Properties
In addition to antitumor activity, some triazolopyrimidine derivatives have been reported to possess antimicrobial properties. They demonstrate efficacy against various bacterial strains and have been explored for their anti-inflammatory effects as well . These activities are attributed to their ability to interfere with bacterial cell wall synthesis and modulate inflammatory cytokine production.
Case Studies
- Antiproliferative Activity :
- Antimicrobial Evaluation :
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Cell Line / Pathogen | IC50/Activity Level |
|---|---|---|---|
| This compound | Antitumor | MDA-MB-231 | 17.83 μM |
| Related Triazolopyrimidine Derivative | Antitumor | HeLa | 19.73 μM |
| Various Triazolopyrimidines | Antimicrobial | Staphylococcus aureus | Moderate |
| Triazolopyrimidine Derivative | Anti-inflammatory | In vitro assays | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
